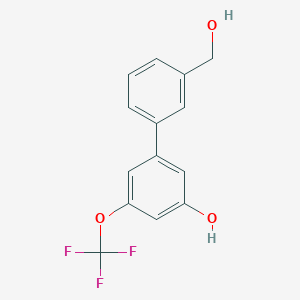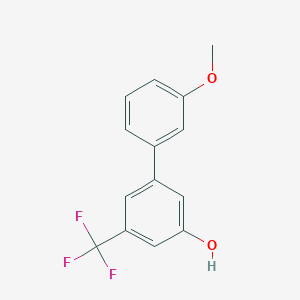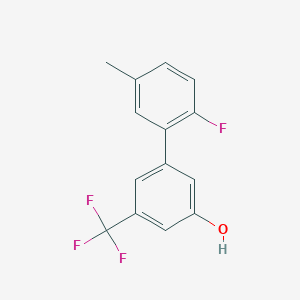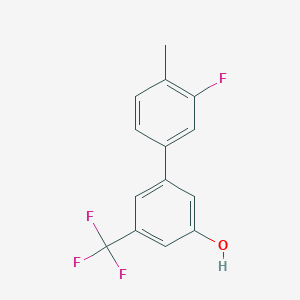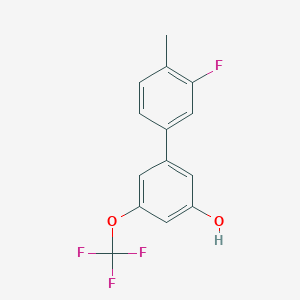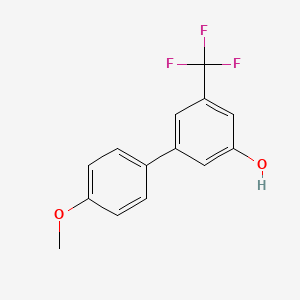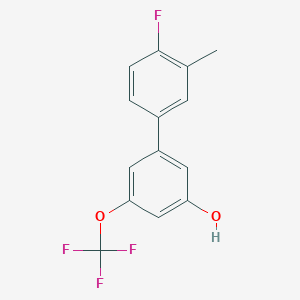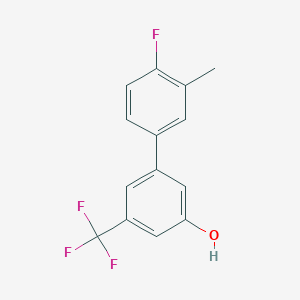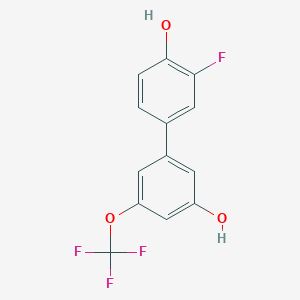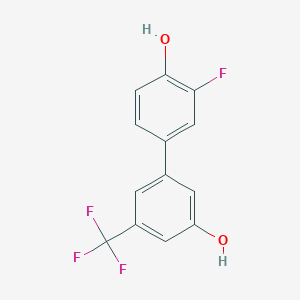
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol (5-FHTP) is a synthetically produced compound that has been used in a variety of scientific research applications. It is a phenolic compound with a molecular weight of 272.3 g/mol, and its chemical formula is C10H7F4O2. 5-FHTP has a melting point of 128-130°C and a boiling point of 230-232°C. It is a white, crystalline solid that is soluble in water and ethanol.
Scientific Research Applications
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% has a wide range of scientific applications. It has been used in the synthesis of a variety of compounds, including drugs and other biologically active compounds. It has also been used in the synthesis of monomers, polymers, and other materials. In addition, 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% has been used as a reagent in the synthesis of a variety of organic compounds.
Mechanism of Action
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% is a phenolic compound that has been shown to have antioxidant activity. It is believed to act by scavenging free radicals and inhibiting the formation of reactive oxygen species. It has also been found to inhibit the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have protective effects against oxidative stress, and it has been shown to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% in lab experiments is its high purity (95%). It is also relatively easy to synthesize, and it is stable in aqueous solutions. However, one of the limitations of using 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% is its low solubility in organic solvents.
Future Directions
The potential applications of 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% are still being explored. Some of the potential future directions for research include studying its effects on other diseases, such as Alzheimer’s disease and Parkinson’s disease. In addition, further research could be conducted on its anti-cancer properties and its ability to protect against oxidative stress. Other potential future directions include studying its effects on other biological processes, such as cell signaling and gene expression. Finally, further research could be conducted to explore the potential therapeutic uses of 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95%.
Synthesis Methods
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol, 95% can be synthesized by the reaction of 3-trifluoromethylphenol and 4-fluorobenzaldehyde in the presence of a base catalyst. The reaction is carried out in an aqueous solution of sodium hydroxide at room temperature. The reaction is complete in approximately 1 hour and yields a product with a purity of 95%.
properties
IUPAC Name |
2-fluoro-4-[3-hydroxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2/c14-11-5-7(1-2-12(11)19)8-3-9(13(15,16)17)6-10(18)4-8/h1-6,18-19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTXOXLLTUZPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686560 |
Source


|
| Record name | 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261952-27-5 |
Source


|
| Record name | 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

